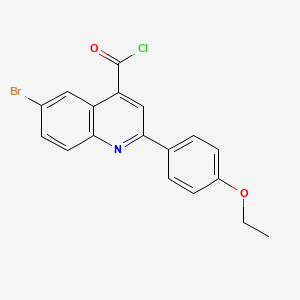

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

Description

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a bromine atom at position 6, a 4-ethoxyphenyl group at position 2, and a reactive carbonyl chloride moiety at position 2. This compound serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its electrophilic carbonyl chloride group, which facilitates nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

6-bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClNO2/c1-2-23-13-6-3-11(4-7-13)17-10-15(18(20)22)14-9-12(19)5-8-16(14)21-17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYXSUWGRWUIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves a series of organic reactions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.

Common reagents used in these reactions include sodium azide, boron reagents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in:

- Nucleophilic Substitution Reactions : The carbonyl chloride group can be replaced by various nucleophiles, facilitating the creation of derivatives with different functionalities.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds and constructing intricate molecular architectures.

Table 1: Key Reactions Involving 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of carbonyl chloride with nucleophiles like amines or alcohols. |

| Coupling Reactions | Formation of C-C bonds using boron reagents in the presence of catalysts. |

| Oxidation/Reduction | Modifications to the quinoline core to alter electronic properties. |

Biological Applications

While not intended for therapeutic use, this compound has shown promise in biological research:

- Proteomics Research : The compound is utilized to study protein interactions and functions due to its ability to form covalent bonds with nucleophilic sites on proteins. This characteristic makes it valuable in understanding protein dynamics and interaction networks .

- Drug Discovery : Its structural properties suggest potential for developing new antimicrobial or anticancer agents. Researchers are exploring its biological activity to assess its pharmacological relevance.

Industrial Applications

In addition to its academic uses, this compound plays a role in industrial chemistry:

- Production of Chemical Intermediates : It is involved in the synthesis of fine chemicals used across various industries, including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Study on Protein Interaction : A research article demonstrated how this compound could be employed to investigate the binding affinities of proteins involved in cancer pathways. The results indicated that modifications to the ethoxy group could enhance binding efficiency.

- Synthesis of Novel Quinoline Derivatives : In another study, researchers synthesized new derivatives using this compound as a precursor, revealing enhanced biological activity against certain bacterial strains compared to existing antibiotics .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence solubility, melting points, and reactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group (electron-donating) in the target compound enhances quinoline ring electron density compared to electron-withdrawing substituents like pyridinyl or bromophenyl, affecting reactivity in electrophilic aromatic substitution .

- Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl) reduce reaction rates in nucleophilic acyl substitutions due to steric hindrance .

- Solubility : Hydrochloride salts (e.g., pyridinyl analog) exhibit higher aqueous solubility than neutral carbonyl chlorides .

Comparative Reactivity :

- Carbonyl Chloride vs. Carboxylic Acid: The target compound’s carbonyl chloride reacts faster with nucleophiles than carboxylic acid derivatives (e.g., 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid), which require activation .

- Ester vs. Carbonyl Chloride: Esters (e.g., 6a) are less reactive toward nucleophiles, requiring harsher conditions for hydrolysis or aminolysis .

Spectral Data and Structural Confirmation

1H/13C NMR and IR Trends :

- Ethoxyphenyl Group : In the target compound, the ethoxy group (–OCH₂CH₃) shows characteristic 1H NMR signals at δ 1.4 ppm (triplet, CH₃) and δ 4.1 ppm (quartet, CH₂), consistent with analogs like D6 (4-methoxyphenyl, δ 3.8 ppm for OCH₃) .

- Carbonyl Chloride : The C=O stretch in IR appears at ~1690–1710 cm⁻¹, slightly lower than esters (e.g., 6a at 1715 cm⁻¹) due to electron-withdrawing effects .

Biological Activity

6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 6th position, an ethoxyphenyl group at the 2nd position, and a carbonyl chloride functional group at the 4th position. These structural characteristics contribute to its unique chemical properties and biological effects.

The molecular formula of this compound is with a molecular weight of approximately 390.66 g/mol. The presence of the carbonyl chloride functional group indicates that this compound can participate in nucleophilic acyl substitution reactions, enhancing its utility in synthetic organic chemistry.

Biological Activities

Research into the biological activity of this compound has highlighted several potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, modifications in the quinoline structure have been linked to enhanced inhibition of Mtb DNA gyrase, which is crucial for bacterial DNA replication .

Anticancer Properties

The anticancer potential of quinoline derivatives has also been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, some studies reported that quinoline derivatives could inhibit cell proliferation and induce apoptosis in colorectal cancer cells through mechanisms involving oxidative stress modulation and enzyme inhibition .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.

- Nucleophilic Attack : The carbonyl chloride group can undergo nucleophilic attack, leading to the formation of various biologically active derivatives.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinoline derivatives can reduce ROS production, thereby mitigating oxidative stress and its associated cellular damage .

Case Studies

Recent research has focused on synthesizing and testing various quinoline derivatives for their biological activities:

- Study on Antitubercular Activity : A series of modified quinolines were tested for their effectiveness against Mtb. The results indicated that specific substitutions at the C-2 position significantly enhanced anti-TB activity, with some compounds showing MIC values as low as 1 μM .

- Cardiotoxicity Models : In cardiomyocyte models, certain quinoline derivatives showed protective effects against doxorubicin-induced toxicity, highlighting their potential as cardioprotective agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 6-Bromo-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | Methoxy group instead of ethoxy | Moderate anticancer activity | |

| 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride | Isopropoxy group | Antimicrobial properties | |

| 6-Bromoquinoline derivatives | Varies | Diverse substituents | General antimicrobial and anticancer properties |

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted anilines with ketones or aldehydes to form the quinoline core. Bromination at the 6-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). The 4-ethoxyphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, followed by carbonyl chloride formation using reagents like oxalyl chloride or thionyl chloride. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side reactions, particularly with the ethoxy group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and DEPT) confirms the structure, with characteristic shifts for the quinoline backbone (e.g., deshielded protons at C2/C4) and bromine/ethoxy substituents.

- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns.

- IR spectroscopy identifies the carbonyl chloride stretch (~1750–1800 cm⁻¹).

- X-ray crystallography (using SHELX programs) resolves crystal packing and bond angles, critical for validating synthetic accuracy .

Q. What safety precautions are essential when handling this compound?

Based on analogs like 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid, researchers should:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store the compound in a dry, ventilated area away from ignition sources.

- Follow spill protocols: neutralize with dry sand/chemical absorbents and avoid environmental release .

Advanced Research Questions

Q. How can reaction yields be optimized during the bromination step?

Yield optimization requires:

- Temperature control : Lower temperatures (0–5°C) minimize over-bromination.

- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) stabilize intermediates.

- Monitoring : Use TLC or HPLC to track reaction progress and terminate before side reactions dominate .

Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines?

Contradictions may arise from disordered structures or twinning. Solutions include:

- High-resolution data collection : Use synchrotron sources for better signal-to-noise ratios.

- SHELXL refinement : Apply restraints for flexible groups (e.g., ethoxy) and validate with R-factor metrics.

- Cross-validation : Compare crystallographic data with NMR/DFT calculations to confirm bond lengths and angles .

Q. How does the electronic nature of the ethoxy group influence reactivity in downstream applications?

The electron-donating ethoxy group at the 4-position activates the quinoline core toward electrophilic substitution but may deactivate it toward nucleophilic attacks. This property is critical in designing derivatives for catalytic or medicinal applications. Computational studies (DFT) can map charge distribution to predict reactivity .

Q. What purification methods are recommended to isolate this compound from by-products?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar impurities.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns resolve closely related analogs .

Methodological Notes

- Contradictory Data Analysis : When spectral data conflicts (e.g., NMR vs. X-ray), re-examine sample purity via melting point analysis or elemental analysis.

- Synthetic Scalability : Pilot small-scale reactions (1–5 mmol) before scaling up to avoid exothermic hazards.

- Environmental Compliance : Follow PRTR protocols for halogenated waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.